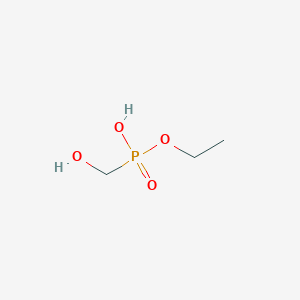

Ethoxy(hydroxymethyl)phosphinic acid

説明

Ethoxy(hydroxymethyl)phosphinic acid is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to play significant roles in nature and they pervade the living world . They are considered as bioisosteric groups, which are substituents or functional groups that induce similar biological response . They are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .

Synthesis Analysis

Phosphinic acids can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been a favored method due to its convenience, high yields, very mild conditions, and chemoselectivity . Another method involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C .

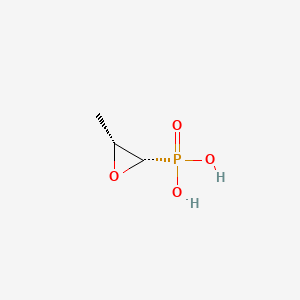

Molecular Structure Analysis

The molecular structure of phosphinic acids is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . Phosphinic acids are monoacidic, but replacement of a carboxylic group by a phosphinic one modulates down the pKa of the resulting compounds by one to three units .

Chemical Reactions Analysis

Phosphinic acids and their derivatives can undergo various chemical reactions. For instance, the hydrolysis of phosphinates and phosphonates may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Physical And Chemical Properties Analysis

Phosphinic acids and their derivatives have specific physical and chemical properties that make them useful in various applications. For instance, they can improve efficacy and selectivity or modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

科学的研究の応用

Kinetics and Mechanism of Hydrolysis : Ethyl esters of phosphonic and phosphinic acids, including those containing a hydroxymethyl group at the phosphorus atom, show high reactivity in their reaction with hydroxide anion due to intramolecular catalysis involving the ionized OH group. This characteristic is significant in understanding the kinetics and mechanism of ester bond cleavage in these compounds (Bel’skii et al., 1985).

Chiral Auxiliary Compound : Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to ethoxy(hydroxymethyl)phosphinic acid, indicates its potential as a versatile chiral phosphonic auxiliary. It has shown satisfactory results in separating diastereomeric alcohols and amines, highlighting its utility in stereochemical analyses (Majewska, 2019).

Synthesis of Functionalized Derivatives : The synthesis of g-ethoxycarbonyl and a-amino-alkyl hydroxymethylphosphinic acid derivatives has been demonstrated. These compounds were prepared using Michael addition or Kabachnik–Fields reaction, showcasing the versatility of hydroxymethylphosphinic acids in organic synthesis (Cristau & Virieux, 2004).

Arylphosphinic Acids Synthesis : Ethyl diethoxymethylphosphinate, a related compound, has been used to develop efficient new routes to arylphosphinic acids. These methods include palladium(0) catalyzed P–H insertion and a lithium-based ortho rearrangement of aryl phosphonates (Bennett & Hall, 1995).

Inductive Effect and Conjugation in Esters : A study on the kinetics of hydrolysis of ethyl esters of alkylphosphonic acids, including ethoxy(hydroxymethyl)phosphinic acid derivatives, provides insights into the inductive effect and pπ − dπ conjugation, which are critical in understanding the reactivity of these compounds (Bel’skii & Efremova, 1970).

Phosphinic and Phosphoric Analogs of Aspartic Acid : Research involving ethyl diethoxymethylphosphonite and its reaction with various compounds to prepare phosphinic acids demonstrates the utility of these compounds in synthesizing biologically relevant analogs (Khomutov et al., 1996).

Safety And Hazards

The safety and hazards associated with the use of phosphinic acids and their derivatives depend on their specific structures and applications. Precautionary measures and guidance on safe use concern the use and handling of the specific substance as such, not of the presence of the substance in other articles or mixtures .

将来の方向性

Phosphinic acids and their derivatives have significant potential for future research and applications. They are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . They have potential applications in various fields, including medicine, materials, and other domains .

特性

IUPAC Name |

ethoxy(hydroxymethyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFILKYGNWOWIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxy(hydroxymethyl)phosphinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)

![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)